Kuwanon K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kuwanon K is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic compounds biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuwanon K can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. The synthetic route involves the following steps:
- Preparation of the chalcone dienophile.
- Preparation of the dehydroprenylphenol diene.
- Cycloaddition reaction under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes:
- Harvesting the roots of Morus alba.
- Drying and grinding the roots to a fine powder.
- Solvent extraction using appropriate solvents such as ethanol or methanol.
- Purification of the extract to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Kuwanon K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with various functional groups.
Scientific Research Applications
Kuwanon K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and flavonoid chemistry.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of natural products and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Kuwanon K exerts its effects through various molecular targets and pathways. It interacts with cellular components such as mitochondria and endoplasmic reticulum, leading to the production of reactive oxygen species (ROS) and disruption of cellular structures . This results in the inhibition of cell cycle progression and stimulation of apoptotic signaling pathways, ultimately causing cell death .
Comparison with Similar Compounds
Kuwanon K is compared with other similar compounds such as Kuwanon C, Kuwanon G, and Kuwanon H. These compounds share structural similarities but differ in their biological activities and specific molecular targets . For example:
Kuwanon C: Known for its anticancer and antioxidant properties.
Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.
Kuwanon H: Demonstrates potent tyrosinase inhibitory effects.
Biological Activity
Kuwanon K is a flavonoid derived from the root bark of Morus alba (mulberry), recognized for its diverse biological activities, including antiviral, antibacterial, antifungal, neuroprotective, anti-inflammatory, and antitumor properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of isopentenyl groups at specific positions within its flavonoid structure. This unique configuration contributes to its biological efficacy. The compound's molecular interactions have been studied extensively, revealing its potential as a therapeutic agent against various diseases.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. In silico docking studies indicated that this compound effectively binds to the spike protein receptor-binding domain (RBD) of the virus, inhibiting its interaction with the ACE2 receptor on host cells. This mechanism was confirmed through competitive ELISA and cellular assays, demonstrating this compound's ability to prevent viral entry and replication in vitro .
Table 1: Binding Affinity of this compound
Target | KD (M) | ka (M−1s−1) | kd (s−1) | R² |
---|---|---|---|---|
Spike S1 RBD | 5.03×10−4 | 4.24×102 | 2.13×10−1 | 0.9924 |
ACE2 Receptor | 8.11×10−4 | 3.15×102 | 2.56×10−1 | 0.9922 |
Antitumor Effects
This compound has shown significant antitumor activity in various cancer cell lines, including cervical cancer (HeLa cells). Studies indicate that it induces apoptosis and inhibits cell proliferation through several mechanisms:
- Induction of Reactive Oxygen Species (ROS) : this compound treatment leads to increased ROS levels in cancer cells, disrupting mitochondrial function and promoting apoptosis.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in HeLa cells, which is crucial for preventing tumor growth.
- Targeting Mitochondria : this compound interacts with mitochondrial membranes, leading to structural damage and subsequent cell death .
Case Study: HeLa Cells
In a comparative analysis with standard chemotherapeutic agents like paclitaxel and cisplatin, this compound demonstrated superior efficacy in inhibiting HeLa cell proliferation at lower concentrations . The results are summarized below:
Treatment | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
This compound | 20 | 70 |
Paclitaxel | 50 | 60 |
Cisplatin | 40 | 55 |
Neuroprotective and Anti-Inflammatory Activities
This compound exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways. It has been shown to upregulate heme oxygenase-1 (HO-1) expression and activate the Nrf2 pathway in neuronal cell models . This modulation results in reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α.
The antioxidative effects are mediated by:
Properties
CAS No. |
88524-66-7 |
---|---|
Molecular Formula |
C40H36O11 |
Molecular Weight |
692.7 g/mol |
IUPAC Name |
2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1 |
InChI Key |
FEAIYAOTVUYWQZ-AIQWNVMPSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.